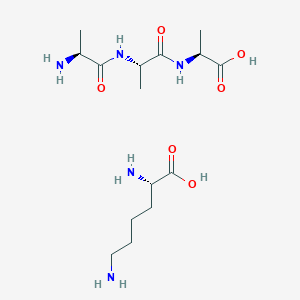![molecular formula C16H23ClN2O B162116 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide CAS No. 759397-79-0](/img/structure/B162116.png)
2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
Overview
Description
“2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide” is a compound with the CAS Number: 759397-79-0 and a molecular weight of 294.82 . It is also known by the synonym AH 8533 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23ClN2O/c1-19(2)16(10-6-3-7-11-16)12-18-15(20)13-8-4-5-9-14(13)17/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,18,20) . This indicates the molecular structure of the compound.Scientific Research Applications
Analgesic Potential
The compound “2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide” has been investigated as an opioid for analgesia. Studies in animal models have shown that it can produce an analgesic effect approximately as potent as morphine, indicating its potential use in pain management .
Addiction Research
Further studies have revealed the addictive liability of this compound. It has been observed that administration of naloxone to rats treated with this compound caused withdrawal syndrome similar to that produced by morphine, suggesting its use in addiction research to understand opioid dependency and withdrawal mechanisms .
Research Chemical
AH-7921 is structurally atypical and is sold as a “research chemical” or “legal opioid” on the Internet since 2012. This indicates its application in scientific research, possibly in pharmacological or toxicological studies .
Pharmacokinetics and Pharmacodynamics
The compound’s effects on respiratory rate, body temperature, and pupil diameter have been studied, albeit slightly less potent than morphine. This suggests its application in pharmacokinetic and pharmacodynamic studies to understand how the compound affects various physiological parameters .
Synthetic Opioid Abuse Monitoring
Given that AH-7921 is a new synthetic opioid of abuse, there is an application for this compound in monitoring and studying trends in synthetic opioid abuse. This can help in developing strategies for prevention and intervention .
Legislation and Policy Development
The presence of this compound on the market as a “legal opioid” implies its relevance in legislative and policy development. It can be used to study the impact of legal status on drug abuse patterns and inform policy decisions regarding the regulation of new psychoactive substances .
Neuroscience Research
Considering its opioid-like effects, this compound may be used in neuroscience research to study the brain’s response to synthetic opioids and their interaction with opioid receptors .
Expert Committee on Drug Dependence Information Repository Springer - AH-7921: the list of new psychoactive opioids is expanded Springer - AH-7921: the list of new psychoactive opioids is expanded Wiley Online Library - AH-7921: A new synthetic opioid of abuse
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, also known as AH-7921, is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, including analgesia, euphoria, and respiratory depression .
Mode of Action
AH-7921 acts as an agonist at the μ-opioid receptor . This means it binds to the receptor and activates it, mimicking the action of natural opioids. This activation leads to a series of intracellular events, including inhibition of adenylate cyclase, decreased cAMP production, and inhibition of voltage-gated Ca²⁺ channels . These changes result in decreased neuronal excitability and neurotransmitter release .
Biochemical Pathways
The activation of the μ-opioid receptor by AH-7921 triggers the opioid signaling pathway . This pathway involves several downstream effects, including the release of endorphins, enkephalins, and dynorphins, which are natural pain-relieving molecules . The activation of the μ-opioid receptor also leads to hyperpolarization of neurons, which reduces the perception of pain .
Pharmacokinetics
Like other opioids, it is likely to be absorbed well orally and distributed throughout the body, particularly to the central nervous system . It is likely metabolized in the liver and excreted in the urine .
Result of Action
The activation of the μ-opioid receptor by AH-7921 results in analgesia , or pain relief . Other effects can include relaxation, euphoria, and respiratory depression . Misuse of ah-7921 can lead to non-fatal and fatal intoxications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AH-7921. For example, the presence of other drugs can affect its metabolism and action . Additionally, genetic factors can influence individual responses to the drug . The storage temperature of the drug can also affect its stability, with a recommended storage temperature of 28°C .
properties
IUPAC Name |
2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-19(2)16(10-6-3-7-11-16)12-18-15(20)13-8-4-5-9-14(13)17/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXNERUNUXHAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301342410 | |
| Record name | 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301342410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | |
CAS RN |
759397-79-0 | |
| Record name | 2-Chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301342410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)



![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B162060.png)

